molecular formula C9H15NO B6158107 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one CAS No. 33226-28-7

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one

Cat. No.: B6158107
CAS No.: 33226-28-7
M. Wt: 153.22 g/mol
InChI Key: AYAKRJQMSHNYGJ-UHFFFAOYSA-N
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Description

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one, with the CAS number 33226-28-7, is an organic compound with the molecular formula C 9 H 15 NO and a molecular weight of 153.22 g/mol . Its structure consists of a pyrrolidin-2-one ring linked to a 3-methylbut-2-en-1-yl (prenyl) chain . This compound is offered as a high-purity material for research and development purposes. Compounds featuring a pyrrolidinone core and a prenyl side chain are of significant interest in medicinal chemistry. The prenyl functional group, in particular, is a key motif in many bioactive molecules. Research on similar prenylated structures, especially in natural products like chalcones, has demonstrated that the prenyl moiety can enhance lipophilicity and improve affinity for biological membranes and target proteins . This interaction is crucial in the development of new therapeutic agents, and such prenylated compounds have been investigated for their promising antibacterial and antiviral activities . For instance, studies on natural prenylated flavonoids have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Therefore, this compound serves as a valuable building block or reference standard for researchers exploring the structure-activity relationships of novel bioactive compounds in antimicrobial and other drug discovery programs. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33226-28-7

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(3-methylbut-2-enyl)pyrrolidin-2-one

InChI

InChI=1S/C9H15NO/c1-8(2)5-7-10-6-3-4-9(10)11/h5H,3-4,6-7H2,1-2H3

InChI Key

AYAKRJQMSHNYGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1CCCC1=O)C

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Methylbut 2 En 1 Yl Pyrrolidin 2 One and Derivatives

Retrosynthetic Analysis of the 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org This process is achieved by conceptually breaking bonds and converting functional groups in the reverse direction of a chemical synthesis. slideshare.net

For this compound, the most logical retrosynthetic disconnection is the C-N bond of the amide within the pyrrolidin-2-one ring. This leads to two key synthons: the pyrrolidin-2-one anion and a prenyl cation equivalent. The corresponding synthetic equivalents would be pyrrolidin-2-one and a prenyl halide, such as prenyl bromide. This approach simplifies the synthesis to the formation of the N-alkylated lactam from the parent lactam and an appropriate alkylating agent.

Further disconnection of the pyrrolidin-2-one ring itself can be envisioned through the breaking of the amide bond, leading to γ-aminobutyric acid or its derivatives. This linear precursor can then undergo cyclization to form the desired lactam ring.

Target MoleculeDisconnectionSynthonsSynthetic Equivalents
This compoundC-N bond (alkylation)Pyrrolidin-2-one anion, Prenyl cationPyrrolidin-2-one, Prenyl bromide
Pyrrolidin-2-oneAmide bond (cyclization)γ-amino acidγ-aminobutyric acid

Forward Synthesis Strategies

Based on the retrosynthetic analysis, the forward synthesis can be approached in two main stages: the construction of the core pyrrolidin-2-one ring system and the subsequent introduction of the 3-methylbut-2-en-1-yl (isoprenyl) moiety.

The pyrrolidin-2-one, or γ-lactam, is a common structural motif in many biologically active compounds. researchgate.net Its synthesis can be achieved through various methods, including cyclization reactions, ring-expansion, and ring-contraction approaches.

The most direct method for constructing the pyrrolidin-2-one ring is the intramolecular cyclization of a linear precursor. A common starting material for this is γ-aminobutyric acid (GABA). Heating GABA results in the loss of a water molecule to form pyrrolidin-2-one. This reaction is a classic example of lactamization.

Other precursors for cyclization include γ-haloamides, γ-hydroxyamides, and γ-amino esters. For instance, the cyclization of γ-amino esters can be induced under thermal conditions with the elimination of an alcohol. nih.govmdpi.com These methods provide a reliable and straightforward entry into the pyrrolidin-2-one core.

Alternative, more complex strategies involve the rearrangement of existing ring systems.

Ring-Expansion: Certain smaller ring systems can be expanded to form the five-membered pyrrolidin-2-one ring. For example, substituted cyclopropanes can undergo ring-opening followed by cyclization to yield γ-lactams. nih.govmdpi.com Azetidinium intermediates have also been shown to undergo ring-expansion to form pyrrolidines. researchgate.net

Ring-Contraction: Conversely, larger rings can be contracted to form the pyrrolidin-2-one scaffold. For instance, piperidine derivatives can undergo oxidative ring contraction to yield pyrrolidin-2-ones. rsc.orgresearchgate.net Photochemical methods have also been developed for the ring contraction of pyridines to afford pyrrolidine (B122466) derivatives. osaka-u.ac.jpsemanticscholar.org

Once the pyrrolidin-2-one ring is formed, the final step is the introduction of the isoprenyl group at the nitrogen atom. This process, known as prenylation, involves the addition of a 3-methylbut-2-en-1-yl group. wikipedia.org

The most common method for N-alkylation of lactams involves the deprotonation of the N-H bond with a suitable base to form a nucleophilic lactam anion, followed by reaction with an electrophilic alkylating agent.

For the synthesis of this compound, pyrrolidin-2-one can be treated with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting anion then undergoes a nucleophilic substitution reaction with an isoprenyl halide, typically prenyl bromide (1-bromo-3-methyl-2-butene). This reaction proceeds via an SN2 mechanism to furnish the desired N-alkylated product. rsc.org

Starting MaterialReagentsProduct
Pyrrolidin-2-one1. Base (e.g., NaH, K2CO3) 2. Prenyl bromideThis compound

Introduction of the 3-Methylbut-2-en-1-yl (Isoprenyl) Moiety

Nucleophilic Addition with Isoprenyl Reagents

A primary and straightforward method for the synthesis of this compound involves the N-alkylation of 2-pyrrolidinone (B116388). This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the pyrrolidinone ring acts as a nucleophile. The hydrogen on the nitrogen atom of 2-pyrrolidinone is relatively active and can be removed by a base to form a nucleophilic anion. chemicalbook.com This anion then reacts with an appropriate isoprenyl electrophile, such as prenyl bromide (1-bromo-3-methyl-2-butene), to form the desired product.

The reaction is typically carried out in the presence of a base to deprotonate the pyrrolidinone. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) are often employed to facilitate the reaction.

Table 1: Representative Conditions for Nucleophilic N-Isoprenylation of 2-Pyrrolidinone

Electrophile Base Solvent Temperature Yield (%)
Prenyl Bromide NaH DMF Room Temp. High
Prenyl Chloride K₂CO₃ Acetonitrile Reflux Moderate-High

Note: This table is illustrative, based on general N-alkylation procedures for lactams. Specific yields can vary based on precise reaction conditions and scale.

The mechanism proceeds via an S(_N)2 pathway, where the pyrrolidinone anion attacks the carbon atom bearing the leaving group (e.g., bromide) on the isoprenyl reagent, leading to the formation of the new nitrogen-carbon bond.

Palladium-Catalyzed Coupling Reactions for Isoprenylation

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the N-isoprenylation of pyrrolidinone. These methods often proceed under milder conditions and exhibit broad functional group tolerance compared to traditional nucleophilic substitution. nih.gov The most common approach is a variation of the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction between an amine (or amide) and an aryl or vinyl halide. For isoprenylation, an allylic substrate like prenyl acetate or prenyl carbonate is typically used.

The catalytic cycle generally involves a Pd(0) species. Key steps include the oxidative addition of the palladium catalyst to the isoprenyl electrophile (e.g., prenyl acetate) to form a π-allylpalladium(II) complex. Subsequently, the deprotonated pyrrolidinone attacks this complex, followed by reductive elimination to yield the N-isoprenylated product and regenerate the Pd(0) catalyst. nih.govacs.org

The choice of palladium precursor (e.g., Pd(OAc)₂, [Pd(η³-allyl)Cl]₂) and, critically, the ligand is essential for catalytic efficiency and selectivity. organic-chemistry.orgclockss.org Phosphine-based ligands, such as triphenylphosphine (PPh₃) or more sterically demanding biaryl phosphines, are commonly employed to stabilize the palladium center and facilitate the key steps of the catalytic cycle.

Table 2: Key Components in Palladium-Catalyzed N-Isoprenylation

Component Function / Example
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, [Pd(η³-allyl)Cl]₂
Ligand PPh₃, tBu₃P-HBF₄, Biaryl phosphines
Isoprenyl Source Prenyl acetate, Prenyl carbonate, Prenyl chloride
Base NaH, Cs₂CO₃, K₃PO₄

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic routes and developing novel, more efficient methodologies.

Reaction Mechanism Studies of Pyrrolidinone Ring Formation

The formation of the pyrrolidinone (γ-lactam) ring is a central transformation that can be achieved through various pathways, each with a distinct mechanism.

Intramolecular Cyclization: A common method involves the intramolecular cyclization of γ-amino acids. Under thermal or acid-catalyzed conditions, the amino group nucleophilically attacks the carboxylic acid terminus, leading to the elimination of a water molecule and the formation of the five-membered lactam ring. The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by the intramolecular attack of the nitrogen.

[3+2] Cycloaddition: This powerful method involves the reaction of an azomethine ylide (a three-atom component) with an alkene or alkyne. osaka-u.ac.jpunife.itmdpi.com The reaction is often concerted and proceeds through a cyclic transition state, allowing for the simultaneous formation of multiple stereocenters with high control. nih.gov The mechanism and stereochemical outcome are highly dependent on the nature of the dipole, the dipolarophile, and the catalyst used. mdpi.com

Ring Contraction/Expansion: Pyrrolidine rings can also be formed via skeletal rearrangements. For instance, photo-promoted ring contraction of pyridines with silylborane can produce pyrrolidine derivatives. osaka-u.ac.jp The mechanism is complex, proceeding through intermediates such as 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. osaka-u.ac.jp

Multicomponent Reactions: The synthesis of substituted pyrrolidinones can be achieved through multicomponent reactions where several starting materials combine in a single step. For example, the reaction of an aromatic aldehyde, an amine, and an enolizable ketone (like ethyl 2,4-dioxovalerate) in an acidic medium proceeds through a series of steps. beilstein-journals.orgnih.gov The mechanism typically begins with the formation of an iminium species from the aldehyde and amine. This is followed by a nucleophilic attack from the enol form of the ketone, and subsequent intramolecular cyclization and dehydration to form the final pyrrolidinone ring structure. nih.gov

Detailed Investigation of N-Isoprenylation Mechanisms

The introduction of the isoprenyl group at the nitrogen atom can occur via two primary mechanisms, corresponding to the synthetic methods described above.

Nucleophilic Substitution (S(_N)2) Mechanism: When using a strong base and an isoprenyl halide, the mechanism is a straightforward bimolecular nucleophilic substitution.

Deprotonation: A base abstracts the acidic proton from the nitrogen of 2-pyrrolidinone to form a resonance-stabilized lactam anion.

Nucleophilic Attack: The negatively charged nitrogen atom of the anion acts as a nucleophile, attacking the electrophilic methylene carbon of the isoprenyl halide.

Transition State: The reaction proceeds through a trigonal bipyramidal transition state.

Displacement: The halide leaving group is displaced, resulting in the formation of this compound.

Palladium-Catalyzed Allylic Alkylation Mechanism: The palladium-catalyzed pathway involves a well-established catalytic cycle for allylic substitution.

Oxidative Addition: A Pd(0) catalyst reacts with the isoprenyl substrate (e.g., prenyl acetate) to form a cationic (π-allyl)palladium(II) complex, with the acetate leaving.

Deprotonation/Coordination: The pyrrolidinone is deprotonated by a base, and the resulting anion coordinates to the palladium center.

Nucleophilic Attack (Reductive Elimination): The coordinated pyrrolidinone anion attacks the allylic system. This can occur either externally (on the face opposite to the palladium) or internally (on the same face), leading to reductive elimination. This step forms the N-C bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Stereochemical Control and Diastereoselective Synthesis

For derivatives of this compound that contain additional stereocenters on the pyrrolidinone ring, controlling the stereochemistry is paramount. This is achieved through asymmetric synthesis, which can be broadly categorized into substrate-controlled (using chiral auxiliaries) and catalyst-controlled methods.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and recycled. In the context of pyrrolidinone synthesis, a chiral auxiliary could be attached to a precursor molecule before the ring-forming step. For example, in a [3+2] cycloaddition, a chiral auxiliary like an Evans oxazolidinone or a sulfinamide group attached to the dipolarophile or the azomethine ylide precursor can effectively control the facial selectivity of the cycloaddition, leading to a highly enantioenriched pyrrolidinone product. nih.gov

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often more atom-economical than using stoichiometric chiral auxiliaries. Chiral Lewis acids or transition metal complexes are commonly used. For instance, the catalytic asymmetric (1,3)-dipolar cycloaddition between an azomethine ylide and an acrylate can be catalyzed by a chiral silver complex to produce highly substituted, enantioenriched pyrrolidines. nih.gov Similarly, copper-catalyzed asymmetric aminoboration of alkenes followed by cyclization provides a route to chiral 2,3-disubstituted pyrrolidines with high enantioselectivity. nih.gov The development of such methods allows for the synthesis of specific stereoisomers of complex pyrrolidinone derivatives. nih.gov

Table 3: Comparison of Asymmetric Synthesis Strategies for Pyrrolidinones

Strategy Description Advantages Disadvantages
Chiral Auxiliary A stoichiometric, recoverable chiral group directs stereoselectivity. sigmaaldrich.com High diastereoselectivities, predictable outcomes, well-established methods. Requires additional steps for attachment and removal, not atom-economical.

| Catalytic Asymmetric | A substoichiometric amount of a chiral catalyst induces enantioselectivity. nih.gov | High atom economy, high turnover numbers, direct formation of chiral products. | Catalyst development can be challenging, optimization of conditions is often required. |

Diastereoselective Routes to Substituted Pyrrolidinones

The biological activity of substituted pyrrolidinones is often dependent on the specific stereochemistry of the molecule. Consequently, developing synthetic routes that afford high diastereoselectivity is of paramount importance. Diastereoselective methods allow for the controlled formation of multiple stereogenic centers in a single reaction, which is crucial for creating complex molecular architectures. nih.govnih.gov

One notable approach involves multicomponent reactions (MCRs), which can construct highly substituted pyrrolidine derivatives with multiple stereogenic centers in a single operation. nih.gov For instance, a highly diastereoselective synthesis of functionalized pyrrolidines has been achieved through a titanium tetrachloride (TiCl₄)-catalyzed multicomponent coupling reaction. This method efficiently creates up to three contiguous asymmetric centers in one step. nih.gov Another strategy utilizes azomethine ylide cycloadditions. While these reactions can sometimes produce mixtures of endo/exo adducts, reaction conditions can be tuned to achieve high diastereomeric purity in a one-pot reaction cascade. nih.gov

Researchers have also developed methods starting from chiral precursors like proline and 4-hydroxyproline to synthesize pyrrolidine-containing drugs. mdpi.com These methods often involve leveraging the inherent chirality of the starting material to direct the stereochemical outcome of subsequent transformations. The synthesis of Anisomycin, a pyrrolidine-containing natural product, and Vernakalant, an antiarrhythmic drug, showcases how intermolecular cyclization and reduction steps can be controlled to produce the desired diastereomer. mdpi.com

Table 1: Comparison of Diastereoselective Methodologies for Pyrrolidine Synthesis
MethodologyKey FeaturesStereocenters FormedCatalyst/Reagent ExampleReference
Asymmetric Multicomponent ReactionsOne-pot operation, high efficiencyUp to threeTiCl₄ nih.gov
Azomethine Ylide CycloadditionTunable mechanistic path for high diastereomeric purityMultipleTin- or silicon-substituted iminium ions nih.gov
Chiral Pool SynthesisUtilizes chiral starting materials like prolineVariableLiAlH₄ or LiBH₄ for reduction mdpi.com

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of pyrrolidinones is a significant focus of modern organic chemistry. This involves the development of environmentally benign processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Key areas of development include the use of eco-friendly solvents, solvent-free reaction conditions, and the design of sustainable catalysts.

A significant advancement in green synthesis is the development of solvent-free or low-solvent reaction conditions. These methods reduce the environmental impact associated with volatile organic compounds (VOCs). An efficient, metal-free, catalyst-free, and solvent-free methodology for the reductive amination of levulinic acid has been developed using pinacolborane (HBpin) as the reducing agent to produce N-substituted pyrrolidones. researchgate.net This protocol entirely avoids the need for solvents and additional catalysts. researchgate.net

Mechanochemistry, specifically tandem grinding reactions, represents another powerful solvent-free technique. researchgate.net Although not yet specifically reported for this compound, this approach has been successfully used for the one-pot, base-catalyzed synthesis of other trisubstituted heterocycles, demonstrating its potential for cleaner chemical transformations. researchgate.net Additionally, ultrasound-promoted synthesis in green solvents like ethanol or ethanol/water mixtures offers a fast, clean, and convenient method for producing pyrrolidinone derivatives. rsc.org

Table 2: Examples of Green Synthetic Approaches to Pyrrolidinones
ApproachKey PrincipleExample ConditionAdvantagesReference
Solvent-Free Reductive AminationElimination of solventLevulinic acid, anilines, HBpinAvoids solvents and metal catalysts, high yield researchgate.net
Ultrasound-Promoted SynthesisEnergy efficiency, use of green solventsEthanolic citric acid solutionShort reaction times, clean profile, easy work-up
Domino Reaction in EtOH/H₂OUse of benign solvent systemCatalyst-free at room temperatureEco-friendly, high yields, no column chromatography rsc.org

The development of efficient and reusable catalysts is a cornerstone of green chemistry. For pyrrolidinone synthesis, significant efforts have been directed towards creating catalysts that are not only highly active and selective but also environmentally benign.

Palladium on carbon (Pd/C) has been identified as a highly efficient and reusable catalyst for the reductive amination of levulinic acid and its esters to yield N-substituted-5-methyl-2-pyrrolidones. researchgate.net This catalyst functions under mild conditions and can be reused multiple times with only a slight loss in activity, making the process more sustainable. researchgate.net Other research has focused on using non-noble metal bimetallic catalysts, such as Co-Zr@Chitosan, for the same transformation, offering a cost-effective and sustainable alternative. researchgate.net

The use of organocatalysts, particularly those based on the pyrrolidine scaffold itself (like proline and its derivatives), has gained prominence in asymmetric synthesis. nih.govacs.org These metal-free catalysts are often more environmentally friendly than their metal-based counterparts. Furthermore, multicomponent reactions using eco-friendly solvents and green additives like citric acid provide a useful procedure in modern sustainable synthesis. The development of catalytic systems that operate in water or other green solvents is also a key area of research, further enhancing the sustainability of pyrrolidinone synthesis. nih.gov

Derivatization and Structural Modification Strategies

Synthesis of Analogs with Varied N-Substituents

The nitrogen atom of the pyrrolidin-2-one ring provides a straightforward handle for introducing a diverse array of substituents, thereby creating a library of structural analogs. While the parent compound features a 3-methylbut-2-en-1-yl (isoprenyl) group, synthetic methodologies allow for the substitution of this moiety with various other functional groups.

General synthetic approaches often involve the N-alkylation or N-arylation of the parent 2-pyrrolidinone (B116388). This can be achieved by deprotonating the lactam nitrogen with a suitable base, followed by reaction with a wide range of electrophiles such as alkyl halides, aryl halides, or other activated substrates. This versatility allows for the introduction of different alkyl chains, aromatic and heteroaromatic rings, and functional groups that can modulate the electronic and steric properties of the molecule. For instance, synthetic routes used to prepare various N-substituted pyrrolidine-containing drugs can be adapted for this purpose. mdpi.com The accessibility of enantiomerically pure starting materials like tert-butanesulfinamide enables the synthesis of chiral N-substituted imines, which can be further transformed into a variety of N-heterocycles. nih.gov

Table 1: Representative Examples of Potential N-Substituent Analogs

N-Substituent GroupGeneral StructurePotential Synthetic Precursor
BenzylN-CH₂-C₆H₅Benzyl chloride
MethylN-CH₃Iodomethane
PhenylN-C₆H₅Phenylboronic acid (Buchwald-Hartwig)
(1-methylpyrrolidin-3-yl)N-(C₅H₁₀N)(S)-3-amino-1-methylpyrrolidine

This table illustrates potential analogs based on established synthetic methods for N-substitution on pyrrolidine (B122466) rings. nih.gov

Modifications on the Pyrrolidinone Ring System

The five-membered pyrrolidinone ring is a robust scaffold that can be functionalized at its carbon centers (C-3, C-4, and C-5) or transformed into more complex polycyclic systems.

Introducing substituents onto the carbon framework of the pyrrolidinone ring is a powerful strategy for creating structural diversity. Methodologies for achieving this often rely on the generation of an enolate at the C-3 position, which can then react with various electrophiles.

Research into the synthesis of substituted pyrrolidines has yielded numerous methods for functionalization. For example, 1,3-dipolar cycloaddition reactions between azomethine ylides and activated alkenes can produce highly substituted pyrrolidines with control over stereochemistry at multiple centers, including C-3, C-4, and C-5. nih.govnih.gov The use of chiral auxiliaries, such as the N-tert-butanesulfinyl group, can direct the diastereoselectivity of these cycloadditions, yielding densely functionalized proline derivatives with up to four stereogenic centers. nih.gov Other strategies include the reduction of substituted 3,4-dihydro-2H-pyrrol-2-yl phosphonates to yield pyrrolidines functionalized at the C-2 and C-3 positions. mdpi.com

The pyrrolidinone ring can serve as a foundation for the construction of more complex, three-dimensional structures such as spirocyclic and fused-ring systems. nih.govchemdiv.com These rigid scaffolds are of significant interest in medicinal chemistry as they reduce the conformational flexibility of a molecule. nih.gov

Fused Ring Systems: One notable reaction involves the intramolecular cyclization of precursors derived from the parent compound. For instance, the isoprenyl group is a suitable moiety for intramolecular imino-ene reactions. mdpi.com Vinyl azides attached to the pyrrolidinone scaffold can be converted to 2H-azirines, which then undergo intramolecular cyclization with the prenyl group's C=C bond to form fused 3-azabicyclo[3.1.0]hexane systems. mdpi.com The diastereoselectivity of this process is highly sensitive to the substituents on the nitrogen atom. mdpi.com

Spirocyclic Systems: The synthesis of spiro-pyrrolidines often utilizes [3+2] cycloaddition reactions. rsc.orgresearchgate.net In this approach, an azomethine ylide is generated in situ and reacts with an exocyclic dipolarophile. For example, the reaction of isatin (B1672199) and a secondary amino acid can generate an azomethine ylide that subsequently reacts with an alkene to form a spiro-pyrrolidine-oxindole structure. rsc.org These reactions can be catalyzed and often proceed with high regio- and stereoselectivity. rsc.orgresearchgate.net The synthesis of spirocyclic piperidine-pyrrolidine ring systems has also been developed through methods like 1,4-addition reactions with nitroalkanes followed by reduction and cyclization. researchgate.net

Table 2: Examples of Spirocyclic and Fused Ring Systems from Pyrrolidine Scaffolds

System TypeGeneral Synthetic StrategyResulting Core Structure
FusedIntramolecular imino-ene reaction3-azabicyclo[3.1.0]hexane
Spirocyclic[3+2] CycloadditionSpiro[pyrrolidine-3,3'-oxindole]
Spirocyclic1,4-addition/cyclization2,8-Diazaspiro[4.5]decane

This table summarizes key strategies for creating complex polycyclic systems based on the pyrrolidinone core. mdpi.comrsc.orgresearchgate.net

Derivatization of the Isoprenyl Side Chain

The alkene functionality within the 3-methylbut-2-en-1-yl (isoprenyl) side chain is a prime target for chemical modification, allowing for a variety of addition and transformation reactions.

The double bond of the isoprenyl group can be readily converted into an epoxide or a diol, introducing new functional groups and stereocenters.

Epoxidation: The reaction of the alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an oxirane (epoxide) ring. libretexts.orgyoutube.com This reaction is typically concerted. libretexts.org For a structurally similar precursor, 3-methyl-2-buten-1-ol, epoxidation with m-CPBA has been used to synthesize the corresponding epoxide. copernicus.org The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield various products.

Dihydroxylation: The conversion of the alkene to a vicinal diol (a glycol) can be achieved through two main stereochemical pathways.

Syn-dihydroxylation: This process adds two hydroxyl groups to the same face of the double bond. Reagents like osmium tetroxide (OsO₄) or cold, basic potassium permanganate (B83412) (KMnO₄) are used to achieve this transformation, typically proceeding through a cyclic metallocyclic intermediate. libretexts.orgkhanacademy.org

Anti-dihydroxylation: This adds two hydroxyl groups to opposite faces of the double bond. This is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. youtube.com The nucleophilic attack of water occurs from the backside, leading to the anti-configuration. libretexts.orgyoutube.com

Beyond simple addition reactions, the isoprenyl side chain can be involved in more complex transformations that alter its length or incorporate it into a new ring structure.

Chain Elongation: Standard organic synthesis methods can be employed to elongate the carbon chain. For example, the terminal methyl groups could potentially be functionalized, or the double bond could be cleaved (e.g., via ozonolysis) and the resulting fragments elaborated further.

Cyclization Reactions: The isoprenyl group can participate directly in intramolecular cyclization reactions. As mentioned previously, it can act as the ene component in an intramolecular imino-ene reaction to form fused bicyclic systems. mdpi.com The specific products and stereoselectivity of such cyclizations are highly dependent on the reaction conditions and the nature of the other reacting partners within the molecule.

Combinatorial Synthesis Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse collections of molecules, known as libraries. wikipedia.orgnih.gov These techniques are instrumental in medicinal chemistry for identifying and optimizing lead compounds. For a core scaffold like 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one, combinatorial strategies enable the systematic modification of the pyrrolidinone ring and the N-substituent to explore the structure-activity relationship (SAR). The primary methods employed are solid-phase and solution-phase parallel synthesis. nih.gov

Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, where molecules are built on a solid support, typically a polymeric resin bead. jetir.org This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. jetir.org For generating a library based on the this compound scaffold, a key intermediate like glutamic acid can be anchored to a resin. nih.gov Subsequent chemical transformations, including cyclization to form the pyrrolidinone ring and alkylation with various reagents, can be performed in a parallel or split-and-pool fashion. wikipedia.org

In a parallel synthesis approach, the resin-bound precursor is distributed into an array of reaction vessels (e.g., a 96-well plate). youtube.comyoutube.com A different building block is then added to each well to introduce diversity at a specific position on the scaffold. For instance, after forming the N-prenylated pyrrolidinone on the resin, a library could be generated by introducing various substituents at the C4 position of the pyrrolidinone ring.

Table 1: Example of a Solid-Phase Parallel Synthesis Library Design This table illustrates the generation of a focused library by introducing diverse functionalities (R-group) onto the pyrrolidinone core scaffold, which remains attached to the solid support throughout the synthesis.

Well PositionBuilding Block (R-X)Resulting Structure on Resin
A1Benzyl bromide4-benzyl-1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
A24-Fluorobenzyl bromide4-(4-fluorobenzyl)-1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
A32-Bromopyridine4-(pyridin-2-yl)-1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
A4Ethyl iodide4-ethyl-1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
B1Propargyl bromide4-(prop-2-yn-1-yl)-1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
B2Allyl bromide4-(prop-2-en-1-yl)-1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one

Solution-Phase Synthesis

Parallel synthesis in the solution phase is another effective strategy for library generation, often facilitated by multi-component reactions (MCRs). youtube.com MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. The Ugi four-component reaction (U-4CR) is a prominent example used to create libraries of N-substituted pyrrolidinones. nih.gov

To generate a library of derivatives related to this compound, one could design a Ugi reaction where one of the components, the amine, is consistently 3-methylbut-2-en-1-amine. By varying the other three components—an aldehyde, a carboxylic acid (often a keto-acid to facilitate subsequent cyclization), and an isocyanide—a diverse library of complex amides can be produced. A subsequent cyclization step can then form the desired pyrrolidinone ring system.

Table 2: Example of a Ugi-Based Solution-Phase Library Design This table outlines how varying three of the four components in a Ugi reaction, while keeping the amine constant, can lead to a diverse set of acyclic intermediates, which can then be cyclized to form a library of pyrrolidinone derivatives.

Aldehyde (R1-CHO)Keto-Acid (R2-CO-COOH)Isocyanide (R3-NC)AmineResulting Cyclized Product Core Structure
FormaldehydeLevulinic acidtert-Butyl isocyanide3-methylbut-2-en-1-amine1-(3-methylbut-2-en-1-yl)-5-methyl-pyrrolidin-2-one with varied substituents
BenzaldehydePyruvic acidCyclohexyl isocyanide3-methylbut-2-en-1-amine1-(3-methylbut-2-en-1-yl)-5-phenyl-pyrrolidin-2-one with varied substituents
IsovaleraldehydeLevulinic acidBenzyl isocyanide3-methylbut-2-en-1-amine1-(3-methylbut-2-en-1-yl)-5-isobutyl-pyrrolidin-2-one with varied substituents
4-ChlorobenzaldehydePyruvic acidtert-Butyl isocyanide3-methylbut-2-en-1-amine1-(3-methylbut-2-en-1-yl)-5-(4-chlorophenyl)-pyrrolidin-2-one with varied substituents

These combinatorial approaches enable the creation of extensive libraries of analogs based on the this compound structure. The subsequent high-throughput screening of these libraries is a critical step in discovering compounds with novel or enhanced biological activities. wikipedia.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Advanced chromatographic techniques are fundamental in determining the purity of 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one and for its isolation from reaction mixtures or natural sources. The choice of technique is dictated by the compound's physicochemical properties, such as its polarity, volatility, and the presence of any chiral centers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful methods that can be employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis and purification of a broad range of pharmaceutical compounds. For a molecule like this compound, which possesses a polar lactam ring and a nonpolar prenyl group, reversed-phase HPLC (RP-HPLC) is a suitable method for purity assessment. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as N-substituted pyrrolidinones, provide a strong basis for method development. For instance, the analysis of 1-(3-Hydroxypropyl)pyrrolidin-2-one can be achieved using a reversed-phase HPLC method with a simple mobile phase of acetonitrile (B52724) and water, with phosphoric acid as a modifier. ub.edu This liquid chromatography method is also scalable for preparative separation to isolate impurities. ub.edu

A potential starting point for the HPLC analysis of this compound could involve a C18 column with a gradient elution system of water and acetonitrile. The inclusion of a small percentage of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution. Detection is typically achieved using a UV detector, as the pyrrolidinone chromophore absorbs in the low UV region.

For the isolation of this compound, preparative HPLC is the method of choice. escholarship.org This technique utilizes larger columns and higher flow rates to separate and collect pure fractions of the target compound from impurities. escholarship.org The conditions developed for analytical HPLC can be scaled up for preparative purposes.

Hypothetical HPLC Purity Analysis Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely boiling point of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a highly effective method for its purity assessment. GC-MS, in particular, provides not only quantitative data but also structural information through the fragmentation pattern of the molecule, aiding in its identification. ub.edu

The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), would be a suitable starting point. The temperature program would need to be optimized to ensure good resolution of the main peak from any potential impurities, such as starting materials or by-products from its synthesis.

Hypothetical GC-MS Purity Analysis Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is particularly useful for the analysis of charged molecules and for chiral separations. ub.edu While this compound is a neutral molecule, its purity could be assessed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, a surfactant is added to the background electrolyte to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes.

Furthermore, if the synthesis of this compound results in a racemic mixture, chiral CE could be employed to separate the enantiomers. This would involve the addition of a chiral selector, such as a cyclodextrin (B1172386), to the background electrolyte. nih.gov

Isolation Techniques

For the isolation of this compound on a larger scale, preparative chromatography is the primary method. escholarship.org As mentioned, preparative HPLC is a powerful tool for obtaining high-purity material. escholarship.org In addition to preparative HPLC, other column chromatography techniques using silica (B1680970) gel or alumina (B75360) as the stationary phase can be employed for initial purification, particularly after a chemical synthesis. The choice of eluent would be based on the polarity of the compound and the impurities to be removed, with typical solvent systems including mixtures of hexanes and ethyl acetate.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one. These calculations provide a detailed picture of the molecule's electronic distribution and energy levels.

DFT calculations have been employed to determine the electronic properties of pyrrolidinone derivatives. These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For instance, in a study on related pyrrolidinone derivatives, DFT calculations using the B3LYP functional and a 6-31G* basis set were performed to analyze their electronic properties. arabjchem.org The calculated HOMO and LUMO energies provided insights into the molecules' potential as corrosion inhibitors, where electron-donating ability is a key factor. arabjchem.org While specific values for this compound are not detailed in the provided search results, the methodology is directly applicable. The global electrophilicity and nucleophilicity indices can also be calculated from the HOMO and LUMO energies, classifying the molecule's reactivity in polar reactions. mdpi.com

ParameterDescription
EHOMO (Highest Occupied Molecular Orbital Energy)Indicates the molecule's electron-donating ability.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates the molecule's electron-accepting ability.
ΔE (HOMO-LUMO Energy Gap)A measure of molecular stability and reactivity.
Global Electrophilicity Index (ω)Quantifies the electrophilic nature of the molecule.
Global Nucleophilicity Index (N)Quantifies the nucleophilic nature of the molecule.

Quantum chemical calculations are also used to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are valuable for interpreting experimental spectra and confirming the molecular structure.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.netnih.gov By comparing the calculated spectrum with the experimental one, researchers can validate the computed geometry and gain a deeper understanding of the molecule's vibrational modes. For example, the characteristic C=O stretching frequency of the pyrrolidinone ring can be accurately predicted. researchgate.net

Similarly, theoretical calculations of NMR chemical shifts and coupling constants can aid in the assignment of signals in experimental NMR spectra. mdpi.com This is particularly useful for complex molecules where spectral interpretation can be challenging.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment.

The flexibility of a molecule is often crucial for its biological activity and physical properties. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. nih.gov The pyrrolidine (B122466) ring itself is known for its "pseudorotation," a type of conformational flexibility. mdpi.com

Studies on similar molecules have shown that even small structural changes can significantly impact molecular flexibility. mdpi.com MD simulations, in conjunction with experimental techniques like NMR, can quantify the rotational barriers around specific bonds, such as the amide bond in the pyrrolidinone ring. mdpi.comresearchgate.net This information is vital for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov

The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations can reveal details about the formation of hydrogen bonds and other non-covalent interactions, which affect the molecule's solubility and conformational preferences. nih.gov Understanding these interactions is important for predicting the molecule's behavior in different environments.

Docking and Molecular Modeling Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This is particularly relevant in drug discovery for predicting the binding mode of a ligand to a protein's active site. nih.gov

While specific docking studies for this compound are not available in the provided search results, the general methodology would involve docking the molecule into the binding site of a relevant biological target. The results of such a study would provide a plausible binding pose and an estimate of the binding affinity. These studies often take into account the flexibility of both the ligand and the protein to achieve a more accurate prediction. nih.gov The insights gained from docking can guide the design of new, more potent analogs.

Ligand-Target Interaction Prediction (e.g., enzyme active sites, receptor binding sites for in vitro studies)

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger macromolecule, such as a protein or enzyme. nih.govarxiv.org This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity.

Studies on various pyrrolidinone derivatives have successfully used molecular docking to explore their interactions with biological targets. For instance, docking studies on functionalized pyrrolidine derivatives targeting α-mannosidase I and II revealed key interactions. nih.gov These interactions included hydrogen bonds, hydrophobic π-π stacking with aromatic amino acid residues (like Phe528, Phe329, and Phe659 in α-mannosidase I), and interactions with metal ions like calcium and zinc. nih.gov Similarly, docking analyses of other pyrrolidinone series have identified potential binding modes with targets such as inducible nitric oxide synthase (iNOS) and anaplastic lymphoma kinase. beilstein-journals.orgmdpi.com

For this compound, a hypothetical docking study would involve modeling its three-dimensional structure and fitting it into the active site of a selected enzyme or receptor. The prenyl (3-methylbut-2-en-1-yl) group would likely engage in hydrophobic interactions within the target's binding pocket, while the polar lactam (pyrrolidin-2-one) ring, particularly the carbonyl oxygen, could act as a hydrogen bond acceptor. The specifics of these interactions, such as binding energy and the precise amino acid residues involved, would depend entirely on the topology and chemical environment of the target's active site.

Table 1: Examples of Predicted Interactions for Pyrrolidinone Derivatives with Biological Targets This table presents findings from related compounds to illustrate the application of ligand-target interaction prediction.

Derivative ClassBiological TargetKey Predicted InteractionsReference
Functionalized Pyrrolidine Derivativesα-Mannosidase I & IIHydrogen bonds, hydrophobic π-π stacking with Phe and Trp residues, salt bridges with Ca²⁺, close interaction with Zn²⁺. nih.gov
4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-dionesInducible Nitric Oxide Synthase (iNOS)Hydrogen bonds with Cys200 and Ser242, Van der Waals forces. beilstein-journals.org
5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thioneAnaplastic Lymphoma Kinase (ALK)Primarily hydrophobic interactions within the active site. mdpi.com

Pharmacophore Modeling (for in vitro activity assessment)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as templates for screening virtual libraries to find new compounds with potential activity. Key features include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.

While a specific pharmacophore model for this compound is not available, studies on related structures highlight the utility of this approach. In an analysis of pyrrolidine derivatives as α-mannosidase inhibitors, pharmacophore analysis supported the findings from docking and QSAR studies, confirming the importance of specific structural features for binding. nih.gov Another study used pharmacophore modeling as an initial step to screen natural compounds from Angelica keiskei for their potential to inhibit HMG-CoA reductase. nih.gov

A potential pharmacophore model for this compound would likely include:

A hydrophobic feature corresponding to the prenyl group.

A hydrogen bond acceptor feature at the carbonyl oxygen of the pyrrolidinone ring.

The relative spatial arrangement of these features would be critical for defining its potential biological activity and could be used to search for other compounds that fit the model.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (for in vitro biological activity and theoretical properties)

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govmdpi.com These models are built by calculating a set of numerical descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their measured activities or properties.

Extensive QSAR studies have been performed on various classes of pyrrolidin-2-one derivatives to predict their biological activities. nih.govtandfonline.com For example, a QSAR model was developed for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.gov The final model, which explained 91% of the variance in activity, relied on three key descriptors calculated after quantum-chemical optimization of the molecular structures. nih.gov The robustness of such models is typically confirmed through rigorous validation tests, including leave-one-out (LOO) cross-validation, external test sets, and Y-scrambling. nih.gov

Commonly used descriptors in these models include:

Quantum-Chemical Descriptors: Charges, dipole moments, and energies of molecular orbitals (e.g., HOMO, LUMO). nih.gov

Topological Descriptors: Indices that describe molecular branching and connectivity.

Steric and Electrostatic Fields (CoMFA/CoMSIA): 3D fields that describe the shape and electronic character of the molecule. tandfonline.com

Should this compound be included in a QSAR/QSPR study, its structural features—the flexible prenyl chain and the rigid polar lactam ring—would be translated into numerical descriptors to help predict its activity or properties relative to other compounds in the series.

Table 2: Statistical Parameters from a Sample QSAR Study on Antiarrhythmic Pyrrolidin-2-one Derivatives This table is based on a published study of related compounds and demonstrates the type of data generated in a QSAR analysis. nih.gov

ParameterDescriptionValue
NNumber of compounds in the training set25
RCorrelation coefficient0.95
Coefficient of determination (explains variance)0.91
Q² (LOO)Cross-validated correlation coefficient> 0.60
ValidationMethods UsedLOO, LMO, External Test, Y-Scrambling

Reaction Mechanism Studies through Computational Approaches

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is invaluable for elucidating reaction mechanisms, determining the structures of transition states, and calculating the energy barriers associated with different reaction pathways. nih.gov This provides insights that are often difficult to obtain through experimental means alone.

Studies on the synthesis of related pyrrolidine and pyrrolidinedione structures have utilized these methods. A quantum chemical study on the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) calculated the energy barriers for each step, including the initial Michael addition (21.7 kJ mol⁻¹), a Nef-type rearrangement, and the final cyclization (11.9 kJ mol⁻¹). rsc.org Such calculations help identify the rate-determining step and optimize reaction conditions.

Another computational study investigated a cycloaddition reaction to form a pyrroline (B1223166) derivative, confirming that the reaction proceeds through a polar mechanism. nih.govmdpi.com Significantly, research into the synthesis of fused pyrrolidines has shown that the substituent on the nitrogen atom strongly affects the diastereoselectivity of the reaction. mdpi.com The presence of a prenyl (3-methylbut-2-en-1-yl) group, as in the title compound, was found to have a prominent effect on the cis/trans ratio of the products, highlighting the steric and electronic influence of this specific substituent on a reaction's outcome. mdpi.com These findings underscore how computational studies could be applied to predict the stereochemical results of reactions involving this compound.

Table 3: Calculated Energy Barriers for a Pyrrolidinedione Synthesis This table shows example data from a computational study on a related ring system synthesis. rsc.org

Reaction StepDescriptionCalculated Energy Barrier (kJ mol⁻¹)
Michael AdditionAddition of deprotonated nitromethane to coumarin21.7
TautomerizationPrerequisite for cyclization178.4
CyclizationFormation of the pyrrolidine ring11.9

No Publicly Available Data on the Biological and Biochemical Activity of this compound

Despite a comprehensive search of available scientific literature, no specific data or research findings were identified for the chemical compound this compound concerning its biological and biochemical activity. Therefore, the detailed article focusing on its enzyme modulation, receptor interaction, and cellular signaling pathway perturbation, as requested, cannot be generated.

Extensive searches were conducted to locate studies on the potential effects of this compound. These inquiries aimed to uncover information regarding its interactions with enzymes, including inhibition or activation kinetics and allosteric regulation. Furthermore, investigations sought to find data from in vitro receptor binding assays, such as radioligand binding studies and functional assays for receptor activation or antagonism. Lastly, the search extended to any available research on the compound's impact on cellular biochemistry and the perturbation of signaling pathways in cellular models.

The lack of retrievable data suggests that this compound has likely not been the subject of published scientific investigation in these specific areas. While the provided outline presents a structured approach to detailing the biochemical profile of a compound, the foundational research required to populate these sections is not present in the public domain for this particular molecule.

It is important to note that the absence of published data does not equate to a lack of biological activity. It simply indicates that this compound has not been a focus of the research that is currently accessible. New scientific inquiries may, in the future, explore the biochemical and pharmacological properties of this compound.

Table of Mentioned Compounds

Biological and Biochemical Activity Investigations Mechanistic and in Vitro Focus Only

Cellular Biochemistry and Signaling Pathway Perturbation Studies (in vitro cellular models)

Investigation of Cellular Target Engagement

While specific cellular targets for 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one have not been definitively identified in the public domain, research on structurally related pyrrolidine-2-one derivatives provides insights into potential molecular interactions. The pyrrolidin-2-one scaffold is a common motif in medicinal chemistry and is known to interact with a variety of biological targets. nih.govrdd.edu.iq For instance, certain N-substituted pyrrolidin-2-ones have been investigated as inhibitors of enzymes such as aldo-keto reductase AKR1C3. researchgate.net In these inhibitors, the pyrrolidin-2-one core can act as a non-carboxylate replacement for a carboxylic acid group, forming hydrogen bonds with key residues in the enzyme's active site, such as Tyr55 and His117. researchgate.net

Furthermore, the broader class of β-lactams, which includes the pyrrolidin-2-one structure (a γ-lactam), is known to target a range of bacterial enzymes, including transpeptidases (penicillin-binding proteins) and β-lactamases. nih.gov While this compound is not a classical β-lactam antibiotic, the electrophilic nature of the lactam carbonyl could potentially allow for covalent interactions with nucleophilic residues in enzyme active sites. nih.gov The specific cellular targets are likely dictated by the nature of the substituent at the N-1 position, in this case, the 3-methylbut-2-en-1-yl (prenyl) group.

Impact on Specific Cellular Processes (e.g., proliferation, differentiation, apoptosis, but mechanistic focus, not clinical outcome)

The influence of pyrrolidin-2-one derivatives on fundamental cellular processes such as proliferation and apoptosis has been a key area of investigation. Natural products containing the pyrrolidine (B122466) scaffold have been shown to modulate apoptosis in cancer cells. nih.gov These compounds can trigger apoptotic pathways through various mechanisms, including the regulation of the Bcl-2 protein family, release of cytochrome c from mitochondria, and activation of caspases. nih.gov They can also engage extrinsic apoptotic pathways by activating death receptors like Fas and TRAIL. nih.gov

Studies on other heterocyclic compounds, such as thiazolidine-2,4-dione derivatives, have demonstrated that modifications to the core structure can lead to significant antiproliferative effects. nih.gov The mechanisms underlying these effects often involve the induction of apoptosis, cell cycle arrest, and cell differentiation. nih.gov While direct studies on this compound are limited, it is plausible that this compound could exhibit similar activities, with the prenyl group playing a crucial role in modulating its potency and selectivity. Some β-lactam antibiotics have been observed to inhibit in vitro granulopoiesis and the proliferation of other cell types, suggesting that the lactam ring itself can interfere with cell division. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Biological Systems (strictly in vitro)

Identification of Key Pharmacophoric Elements

The pyrrolidine-2-one ring is a versatile scaffold that allows for the exploration of three-dimensional space due to its non-planar, sp3-hybridized nature. nih.govresearchgate.net This "pseudorotation" of the five-membered ring is a key feature influencing its biological activity. nih.gov Structure-activity relationship (SAR) studies on various pyrrolidine derivatives have highlighted several key pharmacophoric elements. rdd.edu.iq

For many biologically active pyrrolidine-2-ones, the carbonyl oxygen of the lactam ring acts as a crucial hydrogen bond acceptor. researchgate.net The nitrogen atom, while part of an amide, can still influence the electronic properties of the molecule. The substituent at the N-1 position is a primary determinant of biological specificity and potency. The 3-methylbut-2-en-1-yl (prenyl) group in the title compound introduces a lipophilic moiety that can engage in hydrophobic interactions with target proteins. The double bond within the prenyl group also offers a site for potential metabolic modification or specific interactions within a binding pocket.

In a series of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2/IL-33 interaction, modifications to the pyrrolidine and the furan (B31954) rings led to significant changes in activity. nih.gov This underscores the importance of the substituents attached to the core pyrrolidine structure in defining the pharmacophore.

Compound/Analog Key Structural Feature Impact on In Vitro Activity Reference
1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-onesPyrrolidin-2-one as carboxylate isostereRetained activity as AKR1C3 inhibitors researchgate.net
N-substituted pyrrolidine-2-onesN-1 substituentMajor determinant of biological specificity rdd.edu.iq
1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitorsModifications on pyrrolidine and furan ringsSignificant changes in inhibitory activity nih.gov

Understanding Stereochemical Impact on Biological Recognition

Stereochemistry plays a pivotal role in the biological activity of chiral molecules containing a pyrrolidine ring. nih.govresearchgate.net The carbon atoms in the pyrrolidine ring can be stereogenic centers, and the spatial orientation of substituents can dramatically affect how the molecule binds to its biological target. nih.gov Although this compound itself is achiral, the introduction of substituents on the pyrrolidine ring would create stereoisomers with potentially different biological profiles.

Compound Series Stereochemical Feature Observed Impact on In Vitro Biological Recognition Reference
Chiral ST2 inhibitorsR- vs S-enantiomers of pyrrolidine derivativesS-form exhibited ~2-fold higher activity than the R-form. nih.gov
β-Lactam derivativescis vs trans diastereomersStereochemistry significantly affects biological activity. nih.gov

Applications in Chemical Biology and Advanced Materials Research

Development as Molecular Probes and Chemical Tools

Molecular probes are essential for elucidating complex biological processes. The design of such tools often involves the integration of a recognition element with a reporter group. The structure of 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one presents a foundational scaffold that can be elaborated for these purposes.

While this compound itself is not inherently fluorescent, its structure is amenable to modification to create fluorescent probes. The pyrrolidinone ring can be functionalized to incorporate fluorophores. Furthermore, the prenyl group can be a key feature for targeting specific cellular compartments or proteins that have an affinity for isoprenoid moieties.

Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a critical technology in chemical biology. The alkene functionality within the prenyl group of this compound offers a potential site for chemical modification, allowing for its attachment to proteins or other biological targets. This could be achieved through various chemical ligation strategies, enabling the delivery of the pyrrolidinone core to specific biological sites.

Affinity-based protein profiling (ABPP) is a powerful strategy to identify the protein targets of small molecules. researchgate.netnih.govmagtechjournal.com Probes for ABPP typically consist of a reactive group for covalent modification of the target and a reporter tag for identification. This compound could serve as a starting point for the design of such probes. The prenyl group can mediate non-covalent interactions with proteins that have lipid-binding domains, positioning the probe for a specific interaction. The pyrrolidinone scaffold could then be equipped with a photoreactive group or a latent electrophile to enable covalent capture of the interacting protein. nih.gov

The general strategy for using such a probe would involve:

Binding: The prenyl group directs the probe to a specific protein or class of proteins.

Activation: A photoactivatable group on the probe is triggered, leading to a covalent bond with the target protein.

Identification: A reporter tag (e.g., biotin (B1667282) or a fluorescent dye) on the probe allows for the isolation and identification of the labeled protein via techniques like mass spectrometry.

Role in Supramolecular Chemistry

Supramolecular chemistry explores the non-covalent interactions between molecules to create complex, functional assemblies. The amphiphilic nature of this compound, with its polar lactam head and nonpolar prenyl tail, makes it a candidate for studies in self-assembly and host-guest chemistry.

Amphiphilic molecules can self-assemble in solution to form ordered structures like micelles or vesicles. nih.govnih.gov The balance between the hydrophilic lactam portion and the hydrophobic prenyl chain in this compound would dictate its self-assembly behavior in different solvents. In aqueous environments, it is conceivable that this molecule could form aggregates where the hydrophobic tails are shielded from the water, creating nanoscale environments. Such assemblies can be utilized for the encapsulation of hydrophobic guest molecules. nih.gov

The study of such self-assembling systems often involves techniques like dynamic light scattering and transmission electron microscopy to characterize the size and morphology of the aggregates.

Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. nih.govmdpi.com While this compound is more likely to act as a component of a self-assembled host system, its individual components could also participate in host-guest interactions. The pyrrolidinone ring, with its hydrogen bond acceptor capability, could interact with suitable donor guest molecules. Conversely, the hydrophobic prenyl chain could be encapsulated within the cavity of a macrocyclic host like a cyclodextrin (B1172386) or a calixarene (B151959) in an aqueous medium. nih.gov Such interactions can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC) to determine the binding affinity and thermodynamics of the complexation.

Utilization as Ligands in Catalysis

The pyrrolidine (B122466) scaffold is a cornerstone in the design of chiral ligands and organocatalysts for asymmetric synthesis. nih.govnih.govresearchgate.net The nitrogen atom of the pyrrolidinone ring in this compound can act as a Lewis base and coordinate to a metal center. The stereochemical information can be introduced into the pyrrolidine ring, making it a chiral ligand for transition metal catalysis. acs.org

The prenyl group, while not directly involved in the coordination to the metal, can influence the steric and electronic properties of the resulting catalyst. This can have a significant impact on the activity and selectivity of the catalytic transformation. For instance, the steric bulk of the prenyl group could create a specific chiral pocket around the metal center, influencing the enantioselectivity of a reaction. The use of pyrrolidine-based ligands is widespread in various catalytic reactions, including hydrogenations, cross-coupling reactions, and cycloadditions. mdpi.comrsc.org The specific application of this compound as a ligand would depend on the specific reaction and the metal used, but the foundational principles of ligand design suggest its potential in this field.

Organocatalysis and Transition Metal Catalysis

The pyrrolidine scaffold is a cornerstone of modern organocatalysis, largely due to the groundbreaking success of proline and its derivatives in promoting a wide array of asymmetric transformations. nih.govbenthamdirect.comdntb.gov.ua These catalysts typically operate through the formation of enamine or iminium ion intermediates, leveraging the nucleophilicity of the pyrrolidine nitrogen. acs.org

While this compound itself is a lactam, and thus the nitrogen atom is part of an amide linkage with reduced nucleophilicity compared to a free amine, its derivatives could potentially be explored in catalysis. For instance, reduction of the carbonyl group would yield the corresponding N-prenylpyrrolidine, a secondary amine that could participate in enamine catalysis. The steric and electronic properties of the prenyl group could influence the catalyst's activity and selectivity. The bulky nature of the 3-methylbut-2-en-1-yl group might create a specific chiral pocket around the catalytic center, potentially influencing the stereochemical outcome of a reaction.

In the realm of transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. researchgate.net While simple N-alkyl lactams are not typically strong ligands for transition metals, the introduction of additional coordinating groups onto the this compound framework could create novel ligand structures. The prenyl group offers a site for further functionalization, for example, through oxidation or addition reactions, which could be used to introduce phosphine (B1218219), amine, or other coordinating moieties. The resulting ligands would be bidentate or multidentate, capable of forming stable complexes with transition metals. The inherent chirality that could be introduced at various positions on the pyrrolidine ring or the prenyl chain makes such derivatives interesting targets for asymmetric catalysis.

Chiral Ligand Design

The design of chiral ligands is a central theme in asymmetric catalysis, aiming to create a well-defined chiral environment around a metal center to control the stereochemical course of a reaction. nih.gov Pyrrolidine-based structures are frequently employed as backbones for chiral ligands due to their rigid and predictable conformations. nih.gov

Starting from a chiral version of this compound, a variety of chiral ligands could be envisioned. The prenyl group provides a versatile handle for introducing coordinating atoms. For example, hydroboration-oxidation of the double bond could lead to a terminal alcohol, which could then be converted to a phosphine or other donor group. The stereochemistry of the pyrrolidine ring would influence the spatial arrangement of these donor groups, leading to a specific chiral bite angle and coordination geometry.

The modular nature of such a synthesis, where the chiral pyrrolidone core and the functionalized side chain can be varied independently, would allow for the creation of a library of ligands with tunable steric and electronic properties. This is a common strategy in ligand design to optimize catalyst performance for a specific transformation. nih.gov

Table 1: Potential Chiral Ligands Derived from this compound

Ligand TypePotential Synthesis RoutePotential Application
P,N-LigandHydroboration-oxidation of the prenyl group followed by conversion of the resulting alcohol to a phosphine.Asymmetric hydrogenation, allylic alkylation
N,N-LigandEpoxidation of the prenyl group followed by ring-opening with a nitrogen nucleophile.Asymmetric cyclopropanation
P,O-LigandHydroboration-oxidation of the prenyl group to an alcohol, with the pyrrolidone carbonyl acting as the second donor.Asymmetric aldol (B89426) reactions

This table presents hypothetical ligand classes and their potential applications based on established principles of chiral ligand design.

Potential in Materials Science Research

The combination of a polar, hydrogen-bond-accepting lactam group and a reactive alkenyl group in this compound suggests its potential as a monomer or functional additive in materials science.

In polymer chemistry , the vinyl-like reactivity of the prenyl group could allow it to be incorporated into polymer chains through radical or other polymerization mechanisms. Copolymers of this monomer with other vinyl monomers could lead to materials with interesting properties. The pyrrolidone pendant groups would increase the polarity and hydrophilicity of the polymer, potentially enhancing its biocompatibility or its ability to act as a host for other molecules. researchgate.net Polymers with pendant lactam groups are known to exhibit good thermal stability and can be used in applications such as membranes and hydrogels. google.com

The presence of a double bond also opens up the possibility of creating conductive polymers . While polypyrrole is a well-known conducting polymer, it is formed by the polymerization of pyrrole (B145914) itself. acs.org However, the pendant prenyl group in a polymer derived from this compound could be post-functionalized to create conjugated pathways, or the monomer itself could be copolymerized with other electronically active monomers. The conductivity of such materials would depend on the degree of conjugation and the packing of the polymer chains.

Nonlinear optical (NLO) properties are another area of interest for organic molecules with specific electronic characteristics. nih.gov NLO materials are crucial for applications in photonics and optoelectronics. The NLO response of a molecule is often related to the presence of a donor-acceptor system connected by a π-conjugated bridge. While this compound itself is not a classic D-π-A system, computational studies on other pyrrolidone derivatives have shown that the lactam ring can participate in charge transfer processes. arabjchem.orgacs.org The introduction of strong electron-donating or -withdrawing groups onto the prenyl chain or the pyrrolidone ring could significantly enhance the NLO properties of the molecule.

Table 2: Potential Material Science Applications and Relevant Molecular Features

Application AreaRelevant Molecular Feature(s)Potential Research Direction
Polymer ChemistryAlkenyl group for polymerization; Pyrrolidone for polarity and functionality.Synthesis of copolymers for hydrogels or functional coatings.
Conductive MaterialsPotential for creating conjugated systems from the prenyl group.Post-polymerization modification to introduce conductivity.
Nonlinear OpticsPyrrolidone ring as a potential electronic component; Prenyl group for functionalization.Synthesis of derivatives with donor-acceptor motifs for enhanced NLO response.

This table outlines hypothetical applications based on the known properties of the constituent chemical groups.

Future Directions and Emerging Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the approach to molecular design and synthesis. researchgate.net For pyrrolidinone derivatives, these computational tools offer a pathway to rapidly navigate vast chemical spaces and predict reaction outcomes, thereby minimizing trial-and-error experimentation. researchgate.netresearchgate.net

Machine learning algorithms, such as artificial neural networks (ANN) and random forests, can be trained on existing reaction data to predict the success or failure of a synthetic step, optimize reaction conditions, and even forecast product yields. researchgate.netresearchgate.net For instance, in the synthesis of N-vinyl-pyrrolidone, a related compound, an ANN model was successfully used to analyze and predict the influence of various reaction parameters, including temperature, pressure, and catalyst concentration. researchgate.net This data-driven approach allows for the identification of optimal conditions that might be missed through traditional experimental matrices. researchgate.netresearchgate.net

Machine Learning ApplicationDescriptionRelevance to 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-oneReferences
Reaction Outcome PredictionML models are trained on large datasets of chemical reactions to predict the most likely product(s), yields, and stereoselectivity.Predicting the success of N-alkylation of the pyrrolidinone ring with various prenyl-like side chains under different conditions. researchgate.netresearchgate.net
Process OptimizationAlgorithms analyze the effects of variables (temperature, solvent, catalyst) to identify optimal reaction conditions for maximizing yield and minimizing impurities.Fine-tuning the synthesis of the target compound to improve efficiency and reduce byproducts. researchgate.net
Synthesis PlanningAI tools propose retrosynthetic pathways for target molecules, suggesting potential starting materials and reaction sequences.Generating novel and more efficient synthetic routes to the pyrrolidinone core and its derivatives. researchgate.net
De Novo Design & QSARGenerative models and QSAR create novel molecular structures with desired physicochemical or biological properties.Designing new analogs by modifying the prenyl group or the pyrrolidinone ring to enhance specific activities. nih.govresearchgate.net

Novel Bioisosteric Replacements and Scaffold Hopping Strategies for Pyrrolidinones

Bioisosteric replacement and scaffold hopping are powerful medicinal chemistry strategies for optimizing lead compounds by exchanging one core structure or functional group for another with similar biological effects but improved properties. niper.gov.incambridgemedchemconsulting.com The pyrrolidinone ring is a versatile scaffold, but exploring alternative core structures can lead to novel chemical matter with distinct characteristics. nih.gov

Scaffold hopping aims to identify isofunctional molecules with different central cores, which can be used to improve parameters like solubility, metabolic stability, or to explore new intellectual property space. acs.orgnih.govdtic.mil For the pyrrolidinone core, potential replacements could include other five- or six-membered heterocycles. For example, replacing a core ring system can alter pKa, polarity, and metabolic susceptibility. cambridgemedchemconsulting.com

Bioisosterism involves the substitution of atoms or groups that have chemical and physical similarities. baranlab.org This can be applied to either the pyrrolidinone ring or the N-substituent. For the carbonyl group in the pyrrolidinone ring, replacements could be explored to alter hydrogen bonding capabilities. For the lipophilic 3-methylbut-2-en-1-yl (prenyl) group, replacement with other moieties could modulate the compound's properties.

Original Scaffold/GroupPotential Bioisosteric Replacement / Scaffold HopRationale for ReplacementReferences
Pyrrolidin-2-one RingPiperidin-2-one, Oxazolidin-2-one, Imidazolidin-2-oneAlter ring size, polarity, hydrogen bonding capacity, and metabolic stability. nih.govcambridgemedchemconsulting.com
Pyrrolidin-2-one RingOpen-chain amides (Ring Opening)Increase flexibility and modify physicochemical properties. dtic.mil
Carbonyl (C=O) groupSulfone (SO₂), Thiocarbonyl (C=S)Modify electronic properties and hydrogen bond accepting ability. cambridgemedchemconsulting.com
3-methylbut-2-en-1-yl (Prenyl) groupCyclopropylmethyl, Benzyl, other substituted alkyl chainsModify lipophilicity, steric bulk, and metabolic stability. cambridgemedchemconsulting.com

Exploration of Unconventional Synthetic Routes and Reaction Cascades

While classical methods for synthesizing N-substituted pyrrolidinones exist, future research is increasingly focused on developing more efficient, atom-economical, and environmentally benign synthetic strategies. chemicalbook.com This includes the exploration of unconventional routes and reaction cascades, which combine multiple bond-forming events in a single operation without isolating intermediates.

One promising approach is the use of cascade reactions to rapidly construct the functionalized pyrrolidinone scaffold. For example, a novel one-pot, metal-free synthesis of α-arylated pyrrolidinones has been developed involving a three-step cascade: nucleophilic ring-opening of a cyclopropane (B1198618), a Smiles-Truce aryl transfer, and subsequent lactam formation. acs.orgnih.gov This method starts from widely available materials and offers operational simplicity. acs.orgnih.gov

Another advanced strategy involves intramolecular cycloadditions. The [3+2] cycloaddition between an azomethine ylide and an alkene is a powerful method for constructing the pyrrolidinone ring system with high efficiency and stereocontrol. nih.gov Such methods are significantly more atom-economic than traditional multi-step linear syntheses and are more suitable for large-scale production. nih.gov Phosphine-catalyzed cascade reactions have also been reported for the enantioselective synthesis of highly substituted pyrrolidines, a strategy whose principles could be adapted for pyrrolidinone synthesis. nih.gov

Synthetic StrategyDescriptionKey AdvantagesReferences
Conventional SynthesisN-alkylation of 2-pyrrolidinone (B116388) with an alkyl halide (e.g., 1-bromo-3-methyl-2-butene) in the presence of a base.Straightforward, uses common reagents. chemicalbook.com
Smiles-Truce CascadeA one-pot reaction of arylsulfonamides and cyclopropane diesters to form functionalized pyrrolidinones.Metal-free, operationally simple, high step economy, builds complexity quickly. acs.orgnih.gov
Azomethine Ylide CycloadditionIntramolecular [3+2] cycloaddition to form the pyrrolidine (B122466) ring fused to another ring system.High atom economy, excellent for scale-up, good stereocontrol. nih.gov
Phosphine-Catalyzed CascadeEnantioselective annulation using a chiral phosphine (B1218219) catalyst to construct the core ring.Access to chiral, non-racemic products with high enantioselectivity. nih.gov

Advanced Analytical Techniques for Real-time Reaction Monitoring and in situ Characterization

The optimization and scale-up of synthetic routes for compounds like this compound benefit immensely from advanced analytical techniques that allow for real-time monitoring. Process Analytical Technology (PAT) provides a deep understanding of reaction kinetics, mechanisms, and the influence of process parameters, moving beyond traditional offline analysis of the final product. nih.govjocpr.com

The integration of multiple PAT tools into a synthetic workflow, particularly in continuous flow chemistry, enables comprehensive in-situ characterization. nih.govchemrxiv.org For the synthesis of a pyrrolidinone derivative, one could envision a flow reactor equipped with a suite of spectroscopic probes. For example, inline Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy could track the consumption of starting materials and the formation of the product in real time. nih.govresearchgate.net UV/Vis spectroscopy could monitor chromophoric species, while online Ultra-High-Performance Liquid Chromatography (UHPLC) could provide quantitative data on product purity and byproduct formation at various points in the process. nih.govresearchgate.net

These data-rich approaches, often coupled with advanced data analysis models like deep learning, allow for precise process control and dynamic experimentation. nih.govresearchgate.net Other techniques such as Raman spectroscopy for molecular fingerprinting and X-Ray Diffraction (XRD) for analyzing solid-state properties are also part of the modern analytical toolkit for comprehensive compound characterization. jocpr.com

Analytical TechniquePrinciple and ApplicationPotential Use in Pyrrolidinone SynthesisReferences
Online UHPLCHigh-resolution chromatographic separation for quantitative analysis of reaction mixtures.Quantifying the concentration of this compound, starting materials, and impurities in real-time. nih.govjocpr.com
Inline NMR SpectroscopyProvides detailed structural information on molecules in solution directly within the reaction stream.Monitoring the conversion of reactants to product by observing specific proton or carbon signals. nih.govnih.govresearchgate.net
Inline IR/FTIR SpectroscopyMeasures the vibration of functional groups to monitor chemical transformations.Tracking the disappearance of the N-H bond of pyrrolidinone and the appearance of new bands associated with the product. nih.govjocpr.com
Inline UV/Vis SpectroscopyMeasures the absorbance of light by chromophoric species.Monitoring reactions involving colored intermediates or products, often used with chemometric models for quantification. nih.govresearchgate.net
Raman SpectroscopyProvides a vibrational "fingerprint" of molecules; non-destructive and insensitive to water.Identifying functional groups and monitoring reaction progress, especially in aqueous or complex media. jocpr.com

Multidisciplinary Research Platforms for Comprehensive Compound Analysis

The future of chemical research lies in the creation of integrated, multidisciplinary platforms that combine computational design, automated synthesis, real-time analytics, and biological evaluation. Such platforms create a closed-loop system where data from one stage informs the next, dramatically accelerating the cycle of design, synthesis, and testing.

For a compound like this compound, a comprehensive analysis platform would operate as follows:

Design: AI and computational models would propose novel derivatives with potentially enhanced properties based on QSAR and molecular docking studies. nih.govresearchgate.net

Synthesis: The most promising candidates would have their synthetic routes planned by retrosynthesis software and then executed by automated flow chemistry robots, which allow for precise control over reaction conditions and rapid screening of variables. youtube.com

Monitoring: The synthesis would be monitored in real-time using the advanced PAT tools described in the previous section (NMR, IR, UHPLC), generating a wealth of data on reaction performance. nih.govresearchgate.net

Characterization & Screening: The purified compounds would be automatically characterized, and their biological activity assessed using high-throughput screening methods.

Feedback Loop: The experimental data would be fed back into the AI models, refining their predictive power and guiding the design of the next generation of compounds. researchgate.netyoutube.com

This holistic approach breaks down the traditional silos between chemistry, biology, and data science. It enables a more dynamic and efficient research paradigm, where hypotheses can be generated and tested with unprecedented speed, leading to a deeper understanding of structure-activity relationships and the faster identification of promising new molecules.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one?

A typical approach involves coupling a pre-functionalized pyrrolidin-2-one core with a substituted allyl group. For example, nucleophilic substitution or palladium-catalyzed cross-coupling reactions can introduce the 3-methylbut-2-en-1-yl moiety. A representative protocol (adapted from pyrrolidinone syntheses) includes:

  • Reacting pyrrolidin-2-one with a halogenated allyl derivative (e.g., 3-methyl-2-buten-1-yl bromide) under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (~150°C) .
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolating the product via extraction (ethyl acetate/water) and column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm regiochemistry of the allyl group via ¹H NMR (e.g., vinyl proton splitting patterns at δ 5.0–5.5 ppm) and carbonyl resonance (¹³C NMR, ~175–180 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
  • HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ = 210–230 nm) .

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the allyl group .
  • Personal protection : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of the pyrrolidinone nitrogen, while additives like KI may enhance halogen displacement .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) can reduce side products .
  • Temperature control : Gradual heating (ramp to 150°C over 2 hours) minimizes decomposition of heat-sensitive intermediates .

Q. How should researchers address contradictory data in biological activity studies?

  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., substituents on the pyrrolidinone ring) to isolate functional groups responsible for observed bioactivity .
  • Assay standardization : Use positive controls (e.g., known kinase inhibitors if testing anticancer activity) and replicate experiments across multiple cell lines .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives in in vitro assays .

Q. What experimental designs are suitable for probing the compound’s mechanism of action?

  • Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀ values) using fluorogenic substrates in dose-response assays .
  • Molecular docking : Model interactions with target proteins (e.g., ATP-binding pockets of kinases) using software like AutoDock .
  • Gene expression profiling : Conduct RNA-seq or qPCR to identify pathways modulated by the compound in treated cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.